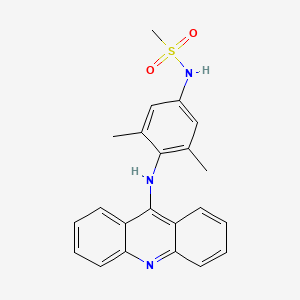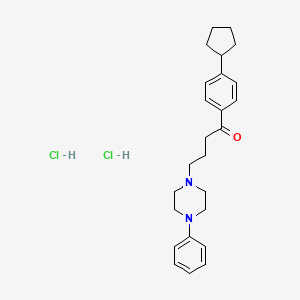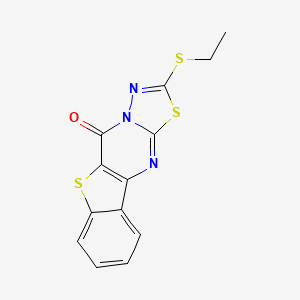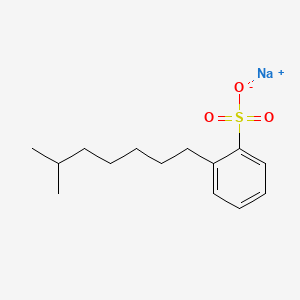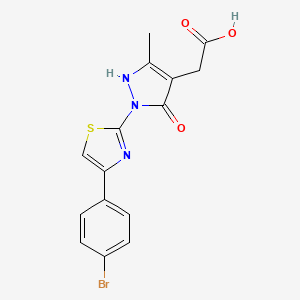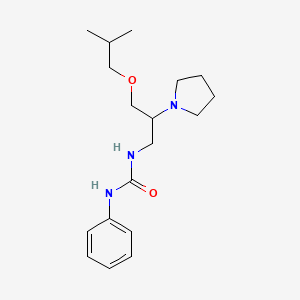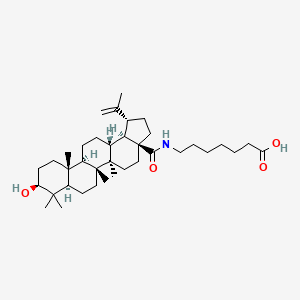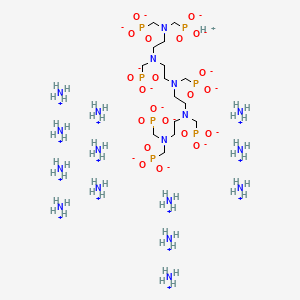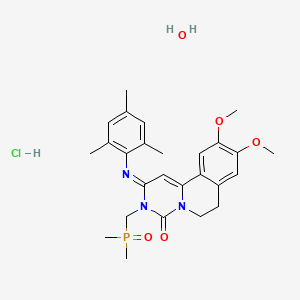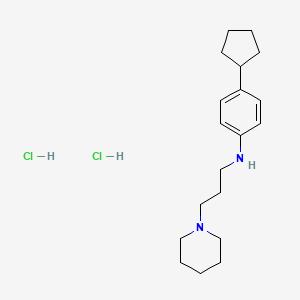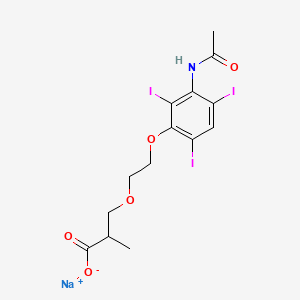
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt typically involves multiple steps. The process begins with the iodination of a phenolic compound, followed by the introduction of an acetamido group. The resulting intermediate is then reacted with ethylene oxide to form the ethoxy linkage. Finally, the propionic acid moiety is introduced, and the compound is converted to its sodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can remove the iodine atoms, resulting in deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often employ reagents like silver fluoride or chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated phenols .
Wissenschaftliche Forschungsanwendungen
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.
Industry: Utilized in the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved include oxidative stress modulation, signal transduction, and cellular uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetamido-2,4,6-triiodobenzoic acid: Shares similar iodination and acetamido functional groups.
2-(2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)acetic acid: Another iodinated compound with a similar structure.
Uniqueness
2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is unique due to its specific combination of functional groups and the presence of multiple iodine atoms. This combination imparts distinct chemical properties, making it highly valuable in various applications .
Eigenschaften
CAS-Nummer |
102504-51-8 |
|---|---|
Molekularformel |
C14H15I3NNaO5 |
Molekulargewicht |
680.98 g/mol |
IUPAC-Name |
sodium;3-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]-2-methylpropanoate |
InChI |
InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)6-22-3-4-23-13-10(16)5-9(15)12(11(13)17)18-8(2)19;/h5,7H,3-4,6H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
NBZLSNRXJSEXTO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


